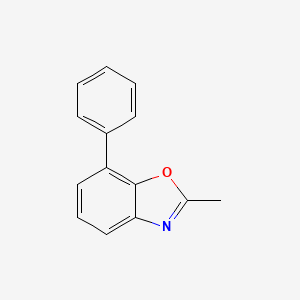
2-Methyl-7-phenyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-phenyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused with an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with various aldehydes or ketones. One common method includes the reaction of 2-aminophenol with benzaldehyde under acidic conditions to form the desired benzoxazole ring . The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and the reaction mixture is usually heated to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the synthesis of benzoxazole derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as metal triflates or ionic liquids are often employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated or nitro-substituted benzoxazoles.
Scientific Research Applications
2-Methyl-7-phenyl-1,3-benzoxazole has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer properties.
Industry: Utilized in the production of dyes, pigments, and optical brighteners.
Mechanism of Action
The mechanism of action of 2-Methyl-7-phenyl-1,3-benzoxazole involves its interaction with biological targets through non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interactions with target molecules, while the oxygen and nitrogen atoms in the oxazole ring act as hydrogen bond acceptors . These interactions enable the compound to bind to specific enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the phenyl group at the 7-position, resulting in different biological activities.
2-Phenylbenzoxazole: Similar structure but without the methyl group at the 2-position.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring, leading to distinct chemical properties and applications.
Uniqueness
2-Methyl-7-phenyl-1,3-benzoxazole is unique due to the presence of both the methyl and phenyl groups, which contribute to its specific biological activities and chemical reactivity. The combination of these substituents enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
76524-98-6 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-methyl-7-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H11NO/c1-10-15-13-9-5-8-12(14(13)16-10)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI Key |
KIBYTVKTBFZBJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















